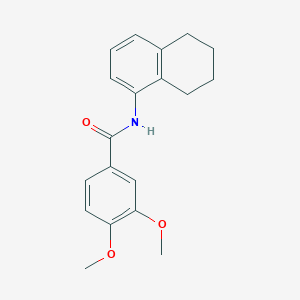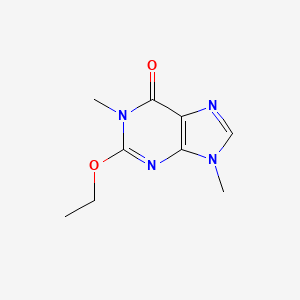
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide, also known as URB597, is a synthetic compound that has been extensively researched for its potential therapeutic applications. It is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, which has been shown to produce analgesic, anxiolytic, and antidepressant effects.
Mecanismo De Acción
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide works by inhibiting the enzyme FAAH, which is responsible for the degradation of the endocannabinoid anandamide. Anandamide is a neurotransmitter that binds to cannabinoid receptors in the brain, producing a variety of physiological effects, including pain relief, mood regulation, and appetite control. By inhibiting FAAH, 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide increases the levels of anandamide in the brain, leading to increased activation of cannabinoid receptors and the production of its therapeutic effects.
Biochemical and Physiological Effects:
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been shown to produce a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of anandamide in the brain, leading to increased activation of cannabinoid receptors. This has been shown to produce analgesic, anxiolytic, and antidepressant effects. 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has also been shown to increase the levels of other endocannabinoids, such as 2-arachidonoylglycerol (2-AG), which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has several advantages for use in laboratory experiments. It is a selective inhibitor of FAAH, which allows for the specific modulation of the endocannabinoid system. It has also been shown to produce consistent and reproducible effects in animal models. However, 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has some limitations, including its relatively short half-life and its potential for off-target effects on other enzymes.
Direcciones Futuras
There are several potential future directions for research on 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders, including pain, anxiety, and depression. Another area of interest is its potential use as a tool for studying the endocannabinoid system and its role in various physiological processes. Additionally, there is interest in developing more potent and selective inhibitors of FAAH, which may have greater therapeutic potential than 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide.
Métodos De Síntesis
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide was first synthesized in 2003 by a group of researchers led by Daniele Piomelli at the University of California, Irvine. The synthesis involves the reaction of 3,4-dimethoxybenzoyl chloride with 5,6,7,8-tetrahydro-1-naphthylamine in the presence of a base such as potassium carbonate. The resulting product is then converted to the benzamide derivative by reaction with benzoyl chloride.
Aplicaciones Científicas De Investigación
3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to produce analgesic effects in animal models of pain, including inflammatory pain, neuropathic pain, and cancer pain. 3,4-dimethoxy-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide has also been shown to produce anxiolytic and antidepressant effects in animal models of anxiety and depression.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-17-11-10-14(12-18(17)23-2)19(21)20-16-9-5-7-13-6-3-4-8-15(13)16/h5,7,9-12H,3-4,6,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJMSQQWSFOWMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644171 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5742002.png)


![4-(4-morpholinyl)benzaldehyde (4-{[4-(4-morpholinyl)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5742028.png)
![1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5742036.png)


![4-ethyl-7-[(3-methoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5742066.png)

![1,7-dimethyl-1,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one](/img/structure/B5742087.png)



